
Neryl Butyrate: A Comprehensive Technical
Guide to its Olfactory Properties and Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Neryl butyrate

Cat. No.: B1588603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Neryl butyrate (CAS 999-40-6) is a fragrance and flavor ingredient valued for its complex and

desirable aroma profile. This technical guide provides an in-depth analysis of the olfactory

properties of neryl butyrate, including its detailed odor profile, physicochemical characteristics,

and the underlying biological mechanisms of its perception. This document is intended to serve

as a comprehensive resource for researchers, scientists, and professionals in drug

development and related fields who are engaged in the study of olfaction and the application of

aromatic compounds.

Chemical and Physical Properties
A clear understanding of the physicochemical properties of neryl butyrate is fundamental to its

application and study. These properties influence its volatility, solubility, and interaction with

olfactory receptors.
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Property Value Reference

CAS Number 999-40-6 [1]

Molecular Formula C₁₄H₂₄O₂ [1]

Molecular Weight 224.34 g/mol [1]

Appearance Colorless clear liquid [2]

Boiling Point
239.00 to 240.00 °C @ 760.00

mm Hg
[2]

Specific Gravity 0.89800 @ 25.00 °C [2]

Vapor Pressure
0.001000 mmHg @ 25.00 °C

(estimated)
[2]

Solubility

Soluble in alcohol and

dipropylene glycol; Insoluble in

water (0.7127 mg/L @ 25 °C

estimated)

[2][3]

logP (o/w) 4.923 (estimated) [3]

Olfactory Profile
Neryl butyrate is characterized by a multifaceted odor profile, predominantly described as

green, fruity, and sweet. The nuances of its aroma are detailed by various sources, contributing

to a comprehensive understanding of its scent.

Qualitative Odor Descriptors:

The primary odor characteristics of neryl butyrate include:

Green: Described as leafy, waxy, oily, and fatty.[2][3]

Fruity: With notes of apple, tropical fruits, and general fruity undertones.

Sweet: A significant sweet character is consistently reported.
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Floral: Possesses floral nuances.[2]

Citrus: Exhibits a citrusy aspect.

Quantitative Odor Profile:

While detailed, peer-reviewed quantitative sensory panel data for neryl butyrate is not readily

available in the public domain, one source provides the following breakdown of its odor profile.

The methodology for deriving these percentages is not specified.

Odor Note Percentage

Sweet 64.69%

Apple 59.4%

Waxy 57.51%

Tropical 56.42%

Citrus 52.03%

Experimental Protocols for Sensory Evaluation
To rigorously characterize the olfactory properties of neryl butyrate, standardized sensory

evaluation methodologies are employed. The following protocols are based on established

practices for the sensory analysis of flavor and fragrance compounds, particularly fruity esters.

[4][5]

Quantitative Descriptive Analysis (QDA)
This method is used to identify and quantify the sensory attributes of a substance by a trained

panel.

1. Panelist Selection and Training:

Screening: Candidates are screened for their ability to discriminate between different tastes

and aromas and to articulate their sensory experiences.[5]
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Training: A panel of 10-12 members undergoes extensive training (typically 40-120 hours) to

develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of

neryl butyrate.[5] Reference standards are used to anchor the sensory terms (e.g., specific

green leaves for "leafy," ripe apples for "fruity," etc.).

2. Lexicon Development:

Through discussion and consensus, the panel refines a list of non-overlapping sensory

descriptors for neryl butyrate (e.g., "green," "waxy," "fruity," "sweet," "floral").[5]

3. Sample Evaluation:

Samples of neryl butyrate are prepared at a standardized concentration in a neutral solvent

(e.g., ethanol solution) and presented to the panelists in a controlled environment (individual

booths with controlled lighting and temperature).[5]

Panelists independently rate the intensity of each sensory attribute for each sample on a

continuous line scale (e.g., a 15 cm line anchored with "low intensity" and "high intensity").[5]

4. Data Analysis:

Statistical analysis, such as Analysis of Variance (ANOVA), is performed to determine if there

are significant differences in the perceived intensities of the attributes.[5]

Multivariate analysis techniques like Principal Component Analysis (PCA) can be used to

visualize the relationships between neryl butyrate and its sensory attributes. The results are

often presented in the form of "spider web" or radar plot diagrams for easy comparison.[5]

Workflow for Quantitative Descriptive Analysis (QDA).

Gas Chromatography-Olfactometry (GC-O)
GC-O is an analytical technique that combines gas chromatography with human sensory

assessment to identify the compounds responsible for specific aromas.[5]

1. Sample Preparation and Injection:

A solution of neryl butyrate is prepared in a suitable solvent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1588603?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Sensory_Panel_Evaluation_of_Ethyl_Heptanoate_and_Other_Fruity_Esters.pdf
https://www.benchchem.com/product/b1588603?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Sensory_Panel_Evaluation_of_Ethyl_Heptanoate_and_Other_Fruity_Esters.pdf
https://www.benchchem.com/product/b1588603?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Sensory_Panel_Evaluation_of_Ethyl_Heptanoate_and_Other_Fruity_Esters.pdf
https://www.benchchem.com/pdf/A_Comparative_Sensory_Panel_Evaluation_of_Ethyl_Heptanoate_and_Other_Fruity_Esters.pdf
https://www.benchchem.com/pdf/A_Comparative_Sensory_Panel_Evaluation_of_Ethyl_Heptanoate_and_Other_Fruity_Esters.pdf
https://www.benchchem.com/product/b1588603?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Sensory_Panel_Evaluation_of_Ethyl_Heptanoate_and_Other_Fruity_Esters.pdf
https://www.benchchem.com/pdf/A_Comparative_Sensory_Panel_Evaluation_of_Ethyl_Heptanoate_and_Other_Fruity_Esters.pdf
https://www.benchchem.com/product/b1588603?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The sample is injected into a gas chromatograph equipped with a column that separates

volatile compounds based on their physicochemical properties.

2. Effluent Splitting:

The effluent from the GC column is split into two streams. One stream is directed to a

chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound

identification and quantification.

The other stream is directed to an olfactometry port where a trained sensory panelist sniffs

the effluent and records the perceived aroma and its intensity over time.

3. Data Analysis:

The retention times of the detected odors are correlated with the peaks from the chemical

detector to confirm the identity of the odor-active compound (neryl butyrate).[5]

Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the

relative importance of the odorant by serially diluting the sample extract until the aroma is no

longer detectable.[5]

Olfactory Signaling Pathway
The perception of neryl butyrate, like other odorants, is initiated by its interaction with olfactory

receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These

receptors are G-protein coupled receptors (GPCRs). While the specific ORs that bind to neryl
butyrate have not been definitively identified, the general mechanism of olfactory signal

transduction is well-established.

Mechanism of Olfactory Transduction:

Binding: Neryl butyrate, being a volatile molecule, travels through the nasal cavity and binds

to specific ORs on the olfactory sensory neurons.

G-Protein Activation: This binding event causes a conformational change in the OR, which in

turn activates a coupled G-protein (Gαolf).
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Second Messenger Production: The activated Gαolf stimulates the enzyme adenylyl cyclase

III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening

of cyclic nucleotide-gated (CNG) ion channels.

Depolarization: The opening of CNG channels allows for an influx of cations (Na⁺ and Ca²⁺)

into the cell, causing depolarization of the neuron's membrane.

Signal Transmission: This depolarization generates an action potential that travels along the

axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is

further processed, leading to the perception of the characteristic scent of neryl butyrate.
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Generalized Olfactory Signaling Pathway.
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Conclusion
Neryl butyrate possesses a distinct and complex olfactory profile that is highly valued in the

fragrance and flavor industries. Its characteristic green, fruity, and sweet notes are a result of

its specific molecular interactions with olfactory receptors and the subsequent neural signaling

cascade. The experimental protocols outlined in this guide provide a framework for the detailed

and reproducible sensory analysis of neryl butyrate, enabling further research into its nuanced

aromatic properties and potential applications. A deeper understanding of the specific olfactory

receptors that bind to neryl butyrate will be a key area for future investigation, offering insights

into the structure-activity relationships that govern odor perception.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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